Dihydrogeodin
Overview
Description
Dihydrogeodin is a member of the class of benzophenones. It is a derivative of sulochrin in which the hydrogens at positions 3 and 5 are substituted by chloro groups . It is isolated from several Aspergillus species .
Synthesis Analysis
The synthesis of Dihydrogeodin involves a gene cluster responsible for geodin production from Aspergillus terreus . The gene cluster is transferred to an expression platform in A. nidulans . The genes ATEG_08451 (gedC) encodes a polyketide synthase, ATEG_08453 (gedR) encodes a transcription factor responsible for activation of the geodin gene cluster and ATEG_08460 (gedL) encodes a halogenase that catalyzes conversion of sulochrin to dihydrogeodin .
Molecular Structure Analysis
The molecular formula of Dihydrogeodin is C17H14Cl2O7 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dihydrogeodin include the conversion of sulochrin to dihydrogeodin, catalyzed by a halogenase . This reaction is part of the biosynthesis of geodin .
Scientific Research Applications
Structural Studies and Antiviral Potential
- X-ray Crystallography and Molecular Docking : Dihydrogeodin, obtained from Aspergillus terreus TM8, was studied using X-ray crystallography and molecular docking. This research highlighted its significant potential as an antiviral and immunosuppressive agent (Hamed et al., 2019).
Enzymatic and Biosynthetic Role
- Dihydrogeodin Oxidase : An enzyme named dihydrogeodin oxidase, important in the biosynthesis of natural products, specifically catalyzes the phenol oxidative coupling reaction to form geodin from dihydrogeodin. This enzyme, purified from Aspergillus terreus, is a blue copper protein, highlighting its biological significance (Fujii et al., 1987).
- Molecular Cloning and Expression : The gene encoding dihydrogeodin oxidase was cloned and expressed heterologously, revealing significant homology with multicopper blue proteins like laccase and ascorbate oxidase. This study contributes to understanding the enzyme's role in natural product biosynthesis (Huang et al., 1995).
Metabolic and Antimicrobial Insights
- Metabolic Product of Aspergillus terreus : Studies revealed dihydrogeodin as a metabolic product of Aspergillus terreus with noted antifungal and antibacterial activities, indicating its potential role in microbial defense mechanisms (Inamori et al., 1983).
Future Directions
The future directions in the study of Dihydrogeodin could involve further elucidation of its biosynthetic pathways and potential applications . The use of genome editing approaches, such as the CRISPR/Cas9 system, could be instrumental in manipulating the synthesis of Dihydrogeodin and other similar compounds .
properties
IUPAC Name |
methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O7/c1-6-12(18)15(22)11(16(23)13(6)19)14(21)10-8(17(24)26-3)4-7(20)5-9(10)25-2/h4-5,20,22-23H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPUIQLQUNOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346502 | |
Record name | Dihydrogeodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrogeodin | |
CAS RN |
2151-16-8 | |
Record name | Dihydrogeodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrogeodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROGEODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B275P7EST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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